molecular formula C12H19N3O2 B1480960 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2098004-58-9

6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480960
CAS No.: 2098004-58-9
M. Wt: 237.3 g/mol
InChI Key: ZAXRTYNATOIPQY-UHFFFAOYSA-N
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Description

6-(Cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a methyl group at position 3 and a cyclohexyl(methyl)amino substituent at position 6. The pyrimidine-2,4-dione core is a well-studied scaffold in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition (e.g., PDI, HIV reverse transcriptase) and antimicrobial properties .

Properties

IUPAC Name

6-[cyclohexyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h8-9H,3-7H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXRTYNATOIPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Types:

Specific Preparation Routes for 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Condensation and Cyclization Approach

A patented industrial process for pyrimidine-dione compounds (e.g., alogliptin derivatives) provides a general route applicable to 6-substituted pyrimidine-2,4-diones. This involves:

  • Reacting urea with a malonic acid ester or a cyano-substituted malonic ester derivative to generate an intermediate pyrimidine ring structure.
  • Subsequent amination at the 6-position with a cyclohexyl(methyl)amine derivative.
  • The process can be conducted in one pot without isolating intermediates, enhancing safety and cost-effectiveness for scale-up production.

Use of 3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one as a Scaffold

Research on related pyrimidine and pyridinone derivatives shows that:

  • Starting from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one , a key intermediate can be prepared.
  • This intermediate undergoes condensation with secondary amines such as cyclohexyl(methyl)amine to yield this compound derivatives.
  • The reaction typically proceeds under reflux in ethanol with a base catalyst like piperidine to facilitate Knoevenagel condensation followed by intramolecular cyclization and lactonization steps.

Pd-Catalyzed Carbonylation and Multi-Component Reactions

A novel synthetic route for related pyrimidine-2,4-dione derivatives involves:

  • A four-component reaction including α-chloroketones, aliphatic isocyanates, primary amines, and carbon monoxide.
  • This Pd-catalyzed carbonylation process forms β-ketoacylpalladium intermediates, which react with in situ formed urea derivatives.
  • Subsequent chemo-selective acylation and cyclization afford the pyrimidine-2,4-dione core with specific substitutions.
  • This method provides good yields (e.g., 73%) and allows for structural diversity by varying amines and isocyanates.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reaction Conditions Advantages Yield Range (%) Notes
Urea + Malonic Acid Ester Route Urea, malonic acid ester, cyclohexyl(methyl)amine One-pot, industrial scale, mild conditions Safe, cost-effective, scalable Not specified Used in patented industrial process
Condensation with 3-Formylpyridinone 3-formyl-4-hydroxy-6-methylpyridin-2-one, secondary amine Reflux in ethanol, piperidine catalyst Versatile, allows bicyclic derivatives 50-70 Knoevenagel condensation, lactonization
Pd-Catalyzed Carbonylation α-chloroketone, cyclohexyl isocyanate, primary amine, CO Pd catalyst, 110 °C, 27 atm CO, 10 h High selectivity, good yield ~73 Multi-component, chemo-selective

Detailed Reaction Mechanism Insights

  • Knoevenagel Condensation : Aldehyde group at C3 of the pyrimidine precursor condenses with active methylene groups of β-ketoesters or malonic derivatives, forming an enamine intermediate.
  • Intramolecular Lactonization : The spatial arrangement allows cyclization to form the pyrimidine-2,4-dione ring system.
  • Amination Step : Secondary amines such as cyclohexyl(methyl)amine attack the electrophilic site at C6, replacing hydroxyl or other leaving groups to form the 6-substituted amino derivative.
  • Pd-Catalyzed Carbonylation : Pd(0) species catalyze insertion of CO into α-chloroketone to form acylpalladium intermediates, which react with urea derivatives to build the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with varied properties.

Biology

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets suggests potential applications in studying biochemical pathways related to various diseases.

Medicine

The compound has been explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes.
  • Anticancer Properties: Investigations into its mechanism of action indicate that it may modulate pathways associated with cancer progression.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties. This includes applications in polymer chemistry and coatings where tailored characteristics are required.

Similar Compounds

Compound NameKnown Activity
2-amino-4,6-dihydroxypyrimidineAnti-inflammatory properties
5-substituted pyrimidine derivativesAntibacterial and antiviral activities

Uniqueness:
The specific structural features of this compound distinguish it from other pyrimidine derivatives. The cyclohexylmethylamino group may confer unique biological activities and chemical reactivity.

Mechanism of Action

The mechanism of action of 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione, emphasizing structural variations, synthetic routes, and biological activities:

Compound Name Substituents at Position 6 Key Structural Features Synthetic Yield/Notes Biological Activity Reference
Target Compound Cyclohexyl(methyl)amino Bulky aliphatic substituent; high lipophilicity Not explicitly reported Hypothesized PDI or RT inhibition based on analogs N/A
3d : 6-(4-Methoxybenzylidene hydrazinyl)-3-methylpyrimidine-2,4-dione 4-Methoxybenzylidene hydrazinyl Aromatic hydrazine derivative with methoxy group 47% yield via condensation and recrystallization PDI inhibitor; potential glioblastoma treatment
10u : 3'-Biphenyl-4-cyano-oxy derivative Biphenyl-oxy Biphenyl-cyano group linked via oxygen Synthesized via nucleophilic substitution; characterized by NMR/HRMS HIV reverse transcriptase inhibition
4a : 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione Fused triazine ring Triazine-fused pyrimidine; planar structure 31% yield via nitrosation and cyclization PDI inhibitor; moderate anticancer activity
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione Phenyl and p-tolyl Cyclohexyl at position 3; aromatic substituents at positions 1 and 6 Structural isomer of target compound Not reported; likely varies with substitution pattern
6-Amino-3-methylpyrimidine-2,4-dione Amino group Simplest analog with unmodified amino group High similarity (0.98) to target compound Scaffold for nucleobase hybrids; anticancer potential
6-((3,4-Dimethylphenyl)(methyl)amino)-3-methylpyrimidine-2,4-dione 3,4-Dimethylphenyl(methyl)amino Aromatic substituent with methyl groups Synthesized via alkylation; CAS 5739-95-7 Antimicrobial activity against Staphylococcus aureus
6-((3-Methoxypropyl)amino)-3-methylpyrimidine-2,4-dione 3-Methoxypropylamino Ether-linked aliphatic chain 1 supplier; discontinued Not reported; polar substituent may improve solubility

Key Comparative Insights :

Structural Diversity: The target compound’s cyclohexyl(methyl)amino group distinguishes it from analogs with aromatic (e.g., 3d, 10u) or simpler aliphatic (e.g., 6-amino derivatives) substituents. This group likely enhances hydrophobic interactions in target binding but may reduce solubility . Fused-ring derivatives (e.g., 4a) exhibit planar structures conducive to intercalation or enzyme active-site binding, whereas the target’s flexible cyclohexyl group may favor allosteric modulation .

Synthetic Accessibility :

  • Analogs with aromatic hydrazines (e.g., 3d) or biphenyl-oxy groups (e.g., 10u) are synthesized in moderate yields (27–47%), while fused systems (e.g., 4a) require multistep reactions with lower yields (31–36%) .
  • The target compound’s synthesis would likely involve alkylation or condensation of 6-chloro-3-methylpyrimidine-2,4-dione with cyclohexyl(methyl)amine, analogous to methods in patents .

Biological Activity Trends :

  • Substituted hydrazines (e.g., 3d, 3e) show potent PDI inhibition, while biphenyl-oxy derivatives (e.g., 10u) target HIV RT .
  • Antimicrobial activity in thiazole-containing analogs (e.g., 6-(2-methylthiazol-4-yl) derivatives) suggests that electron-withdrawing groups enhance efficacy against pathogens like S. aureus .

Biological Activity

Overview

6-(Cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It features a unique cyclohexylmethylamino group, which may contribute to its distinct biological activities compared to other pyrimidine derivatives. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : 6-(cyclohexyl(methyl)amino)-3-methyl-1H-pyrimidine-2,4-dione
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 2098004-58-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the cyclohexylmethylamino group enhances binding affinity and selectivity towards molecular targets involved in various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidines exhibit significant anticancer properties. For instance, this compound has been explored for its potential to inhibit tumor cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent by:

  • Reducing the production of pro-inflammatory cytokines.
  • Inhibiting pathways associated with chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
2-amino-4,6-dihydroxypyrimidineStructureAnti-inflammatoryHydroxyl groups enhance solubility
5-substituted pyrimidine derivativesStructureAntibacterial, AntiviralVaried substituents provide diverse activity

This compound is distinct due to its cyclohexylmethylamino group, which may confer unique biological activities compared to the compounds listed above.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines at concentrations as low as 10 µM. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • In Vivo Models : Animal studies reported that administration of the compound resulted in a marked reduction in tumor size in xenograft models. The observed effects correlated with downregulation of specific oncogenes .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(cyclohexyl(methyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

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